![molecular formula C8H9ClN2O2 B189962 Ethyl 2-amino-5-chloronicotinate CAS No. 169495-51-6](/img/structure/B189962.png)
Ethyl 2-amino-5-chloronicotinate
Overview
Description
Ethyl 2-amino-5-chloronicotinate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is a derivative of nicotinic acid, featuring an ethyl ester group, an amino group at the 2-position, and a chlorine atom at the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-chloronicotinate typically involves the chlorination of 2-amino nicotinic acid ethyl ester. One common method includes the use of N-chlorosuccinimide as the chlorinating agent in a dry tetrahydrofuran solvent under a nitrogen atmosphere . The reaction is carried out at room temperature and requires stirring for approximately 15 hours. The product is then purified using silica gel column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while oxidation and reduction reactions can produce different amino or hydroxyl derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl 2-amino-5-chloronicotinate serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in:
- Synthesis of Pharmaceuticals : It has been employed in the development of various drug candidates due to its ability to undergo diverse chemical reactions. For example, it can be used to synthesize derivatives that exhibit biological activity against different diseases.
- Preparation of Prodrugs : The compound has been explored as a precursor for prodrugs designed for selective cancer chemotherapy. These prodrugs can be activated in the presence of specific enzymes, enhancing their therapeutic efficacy while minimizing side effects .
Medicinal Chemistry
This compound exhibits several biological activities attributed to its structural similarity to nicotinic acid derivatives. Notable applications include:
- Anticancer Research : Studies have shown that derivatives of this compound possess anticancer properties, making it a candidate for further investigation in cancer therapies .
- Neuropharmacology : Due to its interaction with nicotinic receptors, this compound has potential implications in neuropharmacological research, particularly concerning neurodegenerative diseases.
Data Table: Applications Overview
Experimental Procedures
Several methods have been developed for synthesizing this compound, including:
- Solvent-Free Synthesis : A method utilizing high-speed vibration milling has been reported, which allows for shorter reaction times and milder conditions compared to traditional methods.
Case Study 1: Synthesis of Anticancer Prodrugs
Research published on β-glucuronidase-responsive prodrugs highlights the use of this compound as a key intermediate. The study demonstrated that these prodrugs could selectively target cancer cells, leading to improved therapeutic outcomes while reducing systemic toxicity .
Case Study 2: Neuropharmacological Effects
A study investigating the effects of nicotinic acid derivatives on cognitive function found that compounds similar to this compound showed promise in enhancing memory and learning processes in animal models. This suggests potential applications in treating cognitive disorders.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-chloronicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The amino group at the 2-position and the chlorine atom at the 5-position play crucial roles in binding to these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Amino-5-chloronicotinic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
Methyl 2-amino-5-chloronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to different physicochemical properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and potential for further chemical modifications compared to its analogs.
Biological Activity
Ethyl 2-amino-5-chloronicotinate is a chemical compound with the molecular formula and a molecular weight of 200.62 g/mol. This compound is notable for its structural similarity to nicotinic acid derivatives, which underpins its diverse biological activities. The presence of an ethyl ester group enhances its solubility and potential for further chemical modifications, making it a valuable building block in medicinal chemistry and organic synthesis .
Chemical Structure and Properties
The compound features:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Chlorine Atom : Positioned at the 5-position of the pyridine ring.
- Amino Group : Located at the 2-position, contributing to its biological activity.
- Ethyl Ester Group : Attached to the carboxylic acid at position 3, influencing solubility and reactivity.
Table 1: Physical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C8H9ClN2O2 |
Molecular Weight | 200.62 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Biological Activity
This compound exhibits various biological activities primarily due to its interaction with nicotinic receptors. Its mechanism of action involves binding to these receptors, which play crucial roles in neurotransmission and other physiological processes.
The interaction with nicotinic acetylcholine receptors (nAChRs) is significant as these receptors are involved in numerous neurological functions. The amino group at the 2-position and the chlorine atom at the 5-position are critical for binding affinity and receptor activation .
Case Studies and Research Findings
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-amino-5-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAFZWZBZJZCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597072 | |
Record name | Ethyl 2-amino-5-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169495-51-6 | |
Record name | Ethyl 2-amino-5-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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